Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate
Description
Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a pyrazolopyridine derivative with a tetrahydrofuran-3-yloxy substituent at the 6-position and a methyl ester group at the 3-position. The tetrahydrofuran moiety introduces steric and electronic effects that may influence solubility, binding affinity, and metabolic stability compared to simpler substituents .
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 6-(oxolan-3-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-17-13(16)11-6-14-15-7-9(2-3-12(11)15)19-10-4-5-18-8-10/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI Key |
NUBFMWIRXLXMMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)OC3CCOC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyrazolo[1,5-A]pyridine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrahydrofuran-3-YL Group: This step involves the reaction of the pyrazolo[1,5-A]pyridine core with tetrahydrofuran-3-yl derivatives.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Substituent-Specific Analysis
- Tetrahydrofuran-3-yloxy Group: This substituent introduces a cyclic ether, enhancing solubility in polar solvents compared to alkyl or aryl groups.
- Methyl vs. Fluorine : The methyl group (127717-18-4) increases hydrophobicity, favoring blood-brain barrier penetration, while fluorine (1352625-29-6) improves electronic effects and metabolic stability .
- Ester Variations : Ethyl esters (51135-70-7) exhibit slower hydrolysis than methyl esters, extending in vivo half-life .
Physicochemical and Spectroscopic Differences
- Melting Points: Analogs with polar groups (e.g., formyl, 936637-97-7) show higher melting points (>200°C) compared to nonpolar derivatives like 127717-18-4 (mp ~150–160°C) .
- Spectroscopic Data : The presence of a tetrahydrofuran ring would alter NMR signals (e.g., δ 3.5–4.0 ppm for oxy-methylene protons) compared to fluorine or methyl analogs .
Biological Activity
Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound that belongs to the class of pyrazolo[1,5-A]pyridine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 262.26 g/mol. The structure features a pyrazolo[1,5-A]pyridine core that is substituted with a tetrahydrofuran moiety and a carboxylate ester functional group, which is significant for its biological interactions and reactivity in biological systems.
Biological Activities
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-A]pyridine class exhibit notable anticancer properties. For instance, derivatives have shown effective inhibition of cancer cell proliferation across various cancer lines. In particular, studies have highlighted the compound's potential in targeting specific signaling pathways involved in tumor growth and metastasis.
2. Inhibition of Kinases
This compound has been studied for its inhibitory effects on kinases such as p38 MAPK. Inhibitors of p38 MAPK have been shown to reduce the production of pro-inflammatory cytokines (e.g., IL-1β, TNFα), suggesting potential applications in treating autoimmune diseases and inflammatory conditions .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The presence of the tetrahydrofuran moiety may enhance its solubility and bioavailability, facilitating better interaction with target proteins involved in signaling pathways related to cell growth and inflammation.
Case Studies
Case Study 1: p38 MAPK Inhibition
A study involving a series of pyrazolo[1,5-A]pyridine derivatives demonstrated that modifications to the structure could significantly enhance their potency as p38 MAPK inhibitors. For example, certain derivatives exhibited IC50 values in the nanomolar range against this kinase, indicating strong potential for therapeutic use in inflammatory diseases .
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that this compound displayed selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.
Data Table: Biological Activity Overview
Q & A
What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyridine derivatives with tetrahydrofuran-based substituents?
Basic Research Focus
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves nucleophilic substitution reactions and cyclization strategies. For example, the introduction of tetrahydrofuran-3-yloxy groups can be achieved via nucleophilic displacement of halogen atoms (e.g., chlorine) at the 6-position of the pyrazolo[1,5-a]pyridine core. Polar aprotic solvents like DMF or THF, combined with bases such as potassium carbonate, are commonly employed to facilitate this step . For intermediates like ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, analogous procedures involve coupling reactions with hydroxyl-containing moieties under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
Advanced Consideration : Retrosynthetic analysis of similar compounds (e.g., selpercatinib derivatives) suggests that palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may enable late-stage functionalization of the pyrazolo[1,5-a]pyridine scaffold with tetrahydrofuran-3-yloxy groups, improving regioselectivity .
How can spectroscopic and crystallographic methods resolve structural ambiguities in pyrazolo[1,5-a]pyridine derivatives?
Basic Research Focus
1H and 13C NMR are critical for confirming regiochemistry. For example, the chemical shift of the methyl ester group at position 3 typically appears at δ ~3.9–4.1 ppm in 1H NMR, while the tetrahydrofuran-3-yloxy substituent shows distinct splitting patterns due to its stereochemistry . IR spectroscopy can confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
Advanced Consideration : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and molecular packing. For example, in related pyrazolo[1,5-a]pyridine derivatives, crystallographic data revealed intramolecular hydrogen bonding between the ester carbonyl and adjacent NH groups, influencing solubility and reactivity .
What methodologies are used to assess the biological activity of pyrazolo[1,5-a]pyridine derivatives, such as kinase inhibition?
Basic Research Focus
In vitro kinase inhibition assays (e.g., RET kinase) are performed using recombinant enzymes and ATP-competitive binding protocols. For example, selpercatinib analogs with pyrazolo[1,5-a]pyridine cores are tested at varying concentrations (1–100 nM) to determine IC50 values via fluorescence polarization .
Advanced Consideration : Structure-activity relationship (SAR) studies require systematic substitution at positions 3 (ester) and 6 (tetrahydrofuran-3-yloxy). Molecular docking simulations (e.g., using AutoDock Vina) can predict binding modes to RET kinase’s hydrophobic pocket, guiding synthetic prioritization .
How can contradictory data in solubility or stability studies be addressed for this compound?
Basic Research Focus
Contradictions in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous states, while HPLC purity analysis (>95%) ensures consistent results .
Advanced Consideration : Stability under physiological conditions (pH 7.4, 37°C) should be monitored via LC-MS to detect hydrolysis of the methyl ester or ether linkage. Degradation pathways can be mitigated by prodrug strategies (e.g., tert-butoxycarbonyl protection of amines) .
What computational tools are effective for optimizing the electronic properties of this compound?
Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess redox stability. For instance, electron-withdrawing groups (e.g., esters) lower LUMO energies, enhancing electrophilic reactivity in kinase binding . Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects and conformational flexibility in biological environments .
How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyridine core be addressed?
Advanced Research Focus
Regioselective substitution at position 6 (vs. position 2 or 5) can be achieved via directed ortho-metalation. For example, using n-BuLi and TMEDA at low temperatures (-78°C) generates a lithiated intermediate at position 6, which reacts with tetrahydrofuran-3-yl electrophiles . Alternative strategies include transition-metal catalysis (e.g., copper-mediated Ullmann coupling) for C–O bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
